[1-[(dimethylamino)methyl]cyclobutyl]methanol

Medicinal Chemistry CNS Drug Design Lipophilicity

Researchers seeking conformationally constrained, achiral scaffolds for parallel library synthesis face limited options balancing rigidity with versatility. [1-[(Dimethylamino)methyl]cyclobutyl]methanol (CAS 39943-42-5) addresses this gap with a gem-disubstituted cyclobutane core. • No stereocenters-eliminates chiral separation costs for HTS library production • Tertiary amine (pKa ~9.5-10) + primary alcohol enable alkylation, oxidation, esterification, and reductive amination • LogP 0.71 supports peripheral target selectivity with reduced CNS penetration risk • Available in 95%, 97%, and 98% purity grades with refrigerated storage

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 39943-42-5
Cat. No. B2354397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-[(dimethylamino)methyl]cyclobutyl]methanol
CAS39943-42-5
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCN(C)CC1(CCC1)CO
InChIInChI=1S/C8H17NO/c1-9(2)6-8(7-10)4-3-5-8/h10H,3-7H2,1-2H3
InChIKeyOXFISRSXPJFKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-[(Dimethylamino)methyl]cyclobutyl]methanol – Procurement Guide


[1-[(Dimethylamino)methyl]cyclobutyl]methanol (CAS 39943-42-5) is a compact, bifunctional small molecule characterized by a sterically constrained cyclobutane ring bearing a geminal dimethylaminomethyl and a hydroxymethyl group [1]. Its molecular formula is C8H17NO, with a molecular weight of 143.23 g/mol . This compound belongs to the class of cyclobutylmethanol derivatives, which serve as versatile building blocks in medicinal chemistry due to the unique conformational properties imparted by the four-membered ring . Currently, nine FDA-approved drugs incorporate cyclobutane structures, highlighting the scaffold's validated utility in drug design across oncology, neurology, and infectious disease applications .

[1-[(Dimethylamino)methyl]cyclobutyl]methanol – Analog Differentiation Evidence


The geminal substitution pattern at the 1-position of the cyclobutane ring in [1-[(dimethylamino)methyl]cyclobutyl]methanol creates a distinct steric and electronic environment that cannot be replicated by analogs with different ring sizes (e.g., cyclopropyl, cyclopentyl, or cyclohexyl derivatives) or alternative substitution patterns (e.g., 2- or 3-positional isomers) . The four-membered cyclobutane ring imposes significant steric strain and conformational constraints that influence molecular rigidity, metabolic stability, and target binding orientation compared to more flexible five- or six-membered ring analogs . Moreover, the presence of the geminal dimethylaminomethyl group introduces a tertiary amine with specific basicity and hydrogen-bonding capacity that differs quantitatively from both primary/secondary amine analogs and compounds where the amine is directly attached to the ring (e.g., [1-(dimethylamino)cyclobutyl]methanol, CAS 1378667-67-4, LogP = 0.00 vs. target LogP = 0.71) [1]. Substituting with a structurally similar compound without verifying these specific physicochemical and synthetic parameters risks altered reactivity profiles, divergent pharmacokinetic properties, and inconsistent downstream synthesis outcomes.

[1-[(Dimethylamino)methyl]cyclobutyl]methanol – Comparator-Based Evidence


LogP Comparison: Cyclohexyl Analog

[1-[(Dimethylamino)methyl]cyclobutyl]methanol exhibits a computed LogP value of 0.71, indicating significantly lower lipophilicity compared to its cyclohexyl analog [1-[(dimethylamino)methyl]cyclohexyl]methanol (CAS 39943-40-3), for which no experimental LogP data is publicly available but which would be predicted to be substantially more lipophilic due to the additional methylene units in the ring . This lower LogP translates to reduced membrane permeability and potentially lower CNS penetration, a critical consideration for designing peripherally restricted drug candidates versus CNS-targeted agents [1].

Medicinal Chemistry CNS Drug Design Lipophilicity

Amine Basicity: Geminal Spacer Impact

The target compound contains a methylene spacer between the cyclobutane ring and the dimethylamino group, forming a -CH₂N(CH₃)₂ moiety. In contrast, the direct amine analog [1-(dimethylamino)cyclobutyl]methanol (CAS 1378667-67-4) has the dimethylamino group directly attached to the ring without a spacer [1]. This structural difference results in divergent basicity and hydrogen-bonding capacity. The spacer in the target compound increases the distance between the basic nitrogen and the electron-withdrawing cyclobutane ring, raising the pKa of the tertiary amine (predicted ~9.5-10.0) compared to the direct-attached analog (predicted ~8.0-8.5 due to ring strain and inductive effects) . This enhanced basicity influences protonation state at physiological pH and impacts salt formation, solubility, and target engagement in biological systems .

Drug Discovery Structure-Activity Relationship Physicochemical Profiling

Synthetic Accessibility: Positional Isomer

The target compound's 1,1-geminal substitution pattern at the cyclobutane ring is synthetically accessible via Mannich reaction of cyclobutanone with formaldehyde and dimethylamine, followed by reduction . This contrasts with positional isomers such as [3-[(dimethylamino)methyl]cyclobutyl]methanol, which require more complex stereochemical control due to the 1,3-substitution pattern that generates cis/trans diastereomers . The geminal substitution eliminates stereochemical complexity at the ring substitution sites, resulting in a single achiral product (no stereocenters) . This structural feature simplifies analytical characterization (NMR interpretation, chiral purity verification) and reduces synthetic cost compared to stereochemically complex positional isomers .

Organic Synthesis Process Chemistry Building Block Procurement

Thermal Stability: Cyclopropyl Analog Comparison

[1-[(Dimethylamino)methyl]cyclobutyl]methanol exhibits a predicted boiling point of 194.7±13.0°C at 760 mmHg . While specific thermal stability data for the target compound is limited in public sources, the cyclobutane ring system demonstrates less ring strain compared to the three-membered cyclopropane ring found in (1-((dimethylamino)methyl)cyclopropyl)methanol analogs . The reduced ring strain of cyclobutane (approx. 26 kcal/mol) compared to cyclopropane (approx. 27.5 kcal/mol) correlates with enhanced thermal stability and a broader operational temperature window for downstream synthetic transformations, particularly those requiring elevated temperatures (e.g., amide couplings, nucleophilic substitutions) .

Medicinal Chemistry Synthetic Methodology Process Development

Purity Grade Availability

Commercial suppliers offer [1-[(dimethylamino)methyl]cyclobutyl]methanol at multiple purity grades, including 98% purity (Leyan, Product No. 1693890) and 97% purity (Aladdin Scientific, Catalog C638249; CymitQuimica Ref. IN-DA01EMEO) . Additionally, 95% purity grade is available from AK Scientific (Cat. 0227CS) and Chemenu (Cat. CM432706) . The availability of 98% grade provides an advantage for applications requiring higher purity, such as use as an internal standard, in sensitive catalytic reactions, or in late-stage pharmaceutical intermediate synthesis where impurities may interfere with subsequent steps. This tiered purity offering allows procurement decisions to be optimized based on specific application sensitivity and budget constraints.

Analytical Chemistry Quality Control Procurement

[1-[(Dimethylamino)methyl]cyclobutyl]methanol – Application Scenarios


Peripherally Restricted Drug Design

The LogP of 0.71 makes [1-[(dimethylamino)methyl]cyclobutyl]methanol an appropriate hydrophilic scaffold for building drug candidates intended to have limited blood-brain barrier penetration. Medicinal chemists designing peripherally acting therapeutics (e.g., for metabolic, cardiovascular, or inflammatory indications) can leverage this lower lipophilicity to reduce CNS exposure and associated off-target neurological effects. The geminal substitution pattern provides a rigid, three-dimensional scaffold that can enhance target selectivity through conformational restriction.

Building Block for Analgesic and CNS Drug Discovery

The cyclobutyl scaffold, with its validated presence in nine FDA-approved drugs across oncology, neurology, infectious diseases, and endocrine/metabolic disorders , provides a privileged starting point for drug discovery programs. [1-[(Dimethylamino)methyl]cyclobutyl]methanol contains a geminal dimethylaminomethyl group whose basicity (pKa ~9.5-10.0) is well-suited for modulating interactions with aminergic receptors (e.g., serotonin, dopamine, adrenergic systems) . The compound can serve as a versatile intermediate for constructing novel cyclobutyl-containing pharmacophores targeting pain and neurological conditions.

Achiral Building Block for Parallel Library Synthesis

The absence of stereocenters makes [1-[(dimethylamino)methyl]cyclobutyl]methanol an economical and analytically straightforward building block for high-throughput parallel library synthesis. Researchers can avoid the additional cost and complexity of chiral separation or stereochemical validation. The compound's dual functional groups (tertiary amine and primary alcohol) enable diverse synthetic transformations including amine alkylation, alcohol oxidation, esterification, and reductive amination, supporting rapid analog generation. This achiral nature is particularly valuable for initial hit-to-lead exploration where stereochemical complexity is introduced later in the optimization cascade.

Thermally Stable Intermediate for Process Chemistry

With a predicted boiling point of 194.7±13.0°C and cyclobutane ring strain lower than cyclopropane analogs , [1-[(dimethylamino)methyl]cyclobutyl]methanol offers a wider operational temperature window for process development. This thermal stability margin is advantageous for transformations requiring elevated temperatures, such as amide bond formation, nucleophilic aromatic substitution, or certain cross-coupling reactions. Process chemists can design synthetic routes with greater flexibility and reduced risk of thermal degradation compared to more strained cycloalkyl analogs. Additionally, multiple purity grades (95%, 97%, 98%) allow procurement optimization based on the sensitivity of the specific synthetic step.

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